trans-2-(2-Oxo-2-phenylethyl)cyclopentane-1-carboxylic acid trans-2-(2-Oxo-2-phenylethyl)cyclopentane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 733740-51-7
VCID: VC2281048
InChI: InChI=1S/C14H16O3/c15-13(10-5-2-1-3-6-10)9-11-7-4-8-12(11)14(16)17/h1-3,5-6,11-12H,4,7-9H2,(H,16,17)/t11-,12+/m0/s1
SMILES: C1CC(C(C1)C(=O)O)CC(=O)C2=CC=CC=C2
Molecular Formula: C14H16O3
Molecular Weight: 232.27 g/mol

trans-2-(2-Oxo-2-phenylethyl)cyclopentane-1-carboxylic acid

CAS No.: 733740-51-7

Cat. No.: VC2281048

Molecular Formula: C14H16O3

Molecular Weight: 232.27 g/mol

* For research use only. Not for human or veterinary use.

trans-2-(2-Oxo-2-phenylethyl)cyclopentane-1-carboxylic acid - 733740-51-7

Specification

CAS No. 733740-51-7
Molecular Formula C14H16O3
Molecular Weight 232.27 g/mol
IUPAC Name (1R,2S)-2-phenacylcyclopentane-1-carboxylic acid
Standard InChI InChI=1S/C14H16O3/c15-13(10-5-2-1-3-6-10)9-11-7-4-8-12(11)14(16)17/h1-3,5-6,11-12H,4,7-9H2,(H,16,17)/t11-,12+/m0/s1
Standard InChI Key FUYQQVMUACOFNJ-NWDGAFQWSA-N
Isomeric SMILES C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC=CC=C2
SMILES C1CC(C(C1)C(=O)O)CC(=O)C2=CC=CC=C2
Canonical SMILES C1CC(C(C1)C(=O)O)CC(=O)C2=CC=CC=C2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator